2-(2-Bromo-4-methylphenyl)acetonitrile

Description

Properties

IUPAC Name |

2-(2-bromo-4-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPPXJQQEUZIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-(2-Bromo-4-methylphenyl)acetonitrile

Executive Summary

In the landscape of modern drug discovery and advanced materials science, bifunctional building blocks are critical for the efficient assembly of complex molecular architectures. 2-(2-Bromo-4-methylphenyl)acetonitrile is a highly versatile synthetic intermediate characterized by its orthogonal reactivity. Featuring both an electrophilic-ready aryl bromide and a nucleophilic-ready benzylic nitrile, this compound serves as a linchpin in divergent synthetic strategies, enabling researchers to construct multi-ring systems, specialized active pharmaceutical ingredients (APIs), and complex alkaloids.

This whitepaper provides an in-depth technical analysis of the compound’s core physicochemical properties, the mechanistic rationale behind its synthesis, and field-validated protocols for its preparation and application.

Core Identity & Physicochemical Properties

Understanding the exact physical and structural parameters of a building block is the first step in rigorous experimental design. The molecular weight and formula of 2-(2-Bromo-4-methylphenyl)acetonitrile are precisely defined by its atomic composition: nine carbon atoms, eight hydrogen atoms, one bromine atom, and one nitrogen atom[1].

The quantitative data and structural identifiers are summarized in the table below:

| Property | Value |

| Compound Name | 2-(2-Bromo-4-methylphenyl)acetonitrile |

| CAS Number | 1069114-80-2[2] |

| Molecular Formula | C₉H₈BrN[1] |

| Molecular Weight | 210.07 g/mol [1][2] |

| SMILES String | N#CCC1=CC=C(C)C=C1Br[1] |

| LogP (Predicted) | 2.82[1] |

| Structural Features | Ortho-aryl bromide, para-methyl group, benzylic nitrile |

Mechanistic Role in Organic Synthesis

The strategic value of 2-(2-Bromo-4-methylphenyl)acetonitrile lies in its orthogonal reactivity profile . As a Senior Application Scientist, it is crucial to understand why this molecule behaves the way it does under specific conditions:

-

The Aryl Bromide (Cross-Coupling Hub): The bromine atom is situated on an sp2 -hybridized aromatic carbon. It is completely inert to standard nucleophilic substitution but is highly reactive towards transition-metal insertion (e.g., Palladium or Copper). This allows for downstream Suzuki-Miyaura, Heck, or Buchwald-Hartwig cross-coupling reactions without disturbing the nitrile group.

-

The Benzylic Nitrile (Nucleophilic Hub): The α -protons adjacent to the nitrile group are highly acidic due to the electron-withdrawing nature of the cyano group and the resonance stabilization provided by the adjacent phenyl ring. Deprotonation with strong bases (e.g., NaH, LDA) generates a stable carbanion that can undergo rapid α -alkylation or Knoevenagel condensations.

Validated Synthetic Methodology

The most efficient, self-validating system for synthesizing 2-(2-Bromo-4-methylphenyl)acetonitrile is the cyanation of its corresponding benzyl halide precursor, 2-bromo-4-methylbenzyl bromide[3].

Causality of Experimental Choices

-

Solvent Selection: Historically, benzyl cyanides were prepared in aqueous ethanol mixtures[4]. However, modern protocols utilize polar aprotic solvents like N,N-Dimethylformamide (DMF)[3]. DMF strongly solvates the sodium cation ( Na+ ) but leaves the cyanide anion ( CN− ) relatively unsolvated. This "naked" cyanide is exceptionally nucleophilic, lowering the activation energy of the SN2 transition state and accelerating the reaction at room temperature.

-

Chemoselectivity: The starting material contains two halogens. The SN2 displacement is strictly chemoselective for the benzylic position because the sp3 -hybridized benzylic carbon permits the requisite backside attack by the cyanide ion. The sp2 -hybridized aryl bromide sterically and electronically blocks backside attack, remaining fully intact.

Step-by-Step Protocol

-

Preparation: Charge a flame-dried, round-bottom flask with 2-bromo-4-methylbenzyl bromide (1.0 equiv) and anhydrous DMF (approx. 0.5 M concentration) under an inert argon atmosphere.

-

Nucleophile Addition: Add sodium cyanide (NaCN, 1.5 to 3.0 equiv) in a single portion[3]. (Safety Note: NaCN is highly toxic; execute exclusively in a certified fume hood with proper PPE).

-

Reaction Execution: Stir the resulting suspension at room temperature (20–25 °C) for 3 to 5 hours. Monitor progression via TLC or GC-MS until the complete consumption of the benzylic bromide.

-

Quenching: Slowly pour the reaction mixture into a separatory funnel containing distilled water (at least 5x the volume of DMF). This quenches unreacted cyanide and forces the organic product out of the highly polar aqueous-DMF phase[3].

-

Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic extracts sequentially with water (to remove residual DMF) and saturated aqueous sodium chloride (brine).

-

Isolation: Dry the organic phase over anhydrous magnesium sulfate ( MgSO4 ), filter, and concentrate in vacuo to yield the target 2-(2-Bromo-4-methylphenyl)acetonitrile[3].

SN2 displacement of benzylic bromide by cyanide in polar aprotic solvent.

Downstream Applications in Drug Development

Once synthesized, 2-(2-Bromo-4-methylphenyl)acetonitrile acts as a central node for divergent chemical synthesis. In pharmaceutical development, it is frequently utilized to construct complex polycyclic frameworks. For example, similar brominated phenylacetonitriles have been utilized in one-pot Suzuki-Miyaura coupling/aldol condensation sequences to synthesize phenanthrene derivatives, which are core structures in natural products like Laetevirenol A[3].

Furthermore, the reduction of the nitrile group yields phenethylamine derivatives, a ubiquitous pharmacophore in neuroactive drugs and cardiovascular agents.

Divergent synthetic pathways utilizing the orthogonal reactivity of the core.

References

- Google Patents - CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring URL

-

ACS Publications - Total Synthesis of Laetevirenol A | The Journal of Organic Chemistry URL: [Link]

Sources

2-(2-Bromo-4-methylphenyl)acetonitrile CAS number and identifiers

An In-Depth Technical Guide to 2-(2-Bromo-4-methylphenyl)acetonitrile

Abstract: This technical guide provides a comprehensive overview of 2-(2-Bromo-4-methylphenyl)acetonitrile, a key chemical intermediate in the synthesis of complex organic molecules. The document details its chemical identifiers, physical properties, a validated synthesis protocol, and methods for structural characterization. Furthermore, it explores the compound's synthetic utility, particularly as a versatile building block in drug discovery and development, underscored by its capacity for diverse chemical transformations. Safety protocols and handling guidelines are also presented, drawing from data on structurally analogous compounds to ensure best practices in a research and development setting. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a technical understanding of this compound for their work.

Part 1: Core Chemical Identity and Properties

2-(2-Bromo-4-methylphenyl)acetonitrile is a substituted phenylacetonitrile compound. The strategic placement of the bromo, methyl, and acetonitrile functional groups makes it a valuable precursor for creating a wide array of more complex molecular architectures.

Key Identifiers and Physicochemical Data

Quantitative and identifying data for 2-(2-Bromo-4-methylphenyl)acetonitrile have been consolidated from various chemical suppliers and databases. The following table summarizes these core identifiers.

| Identifier | Value | Source(s) |

| CAS Number | 1069114-80-2 | [1][2] |

| Molecular Formula | C₉H₈BrN | [1] |

| Molecular Weight | 210.07 g/mol | [1] |

| Purity | Commonly available at ≥95% - 98% | [1][2] |

| SMILES | N#CCC1=CC=C(C)C=C1Br | [1] |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | [1] |

| Predicted LogP | 2.8236 | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

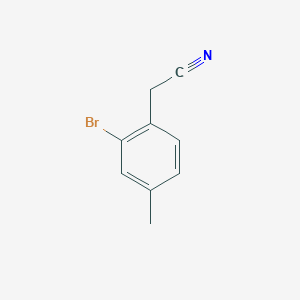

Chemical Structure

The structure features a benzene ring substituted with a bromo group at position 2, a methyl group at position 4, and an acetonitrile group attached to the ring.

Caption: Chemical structure of 2-(2-Bromo-4-methylphenyl)acetonitrile.

Part 2: Synthesis and Spectroscopic Characterization

The synthesis of substituted phenylacetonitriles is a well-established area of organic chemistry. The following section details a plausible and robust synthetic route and the expected analytical characterization.

Proposed Synthesis Workflow

The synthesis of 2-(2-Bromo-4-methylphenyl)acetonitrile can be efficiently achieved from 2-bromo-4-methylaniline via a Sandmeyer reaction. This classic transformation is a reliable method for introducing a cyano group onto an aromatic ring.

Causality of Experimental Choices:

-

Diazotization: The initial step involves converting the primary amine of 2-bromo-4-methylaniline into a diazonium salt using sodium nitrite and a strong acid (e.g., H₂SO₄) at low temperatures (0-5°C). The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.

-

Cyanation: The subsequent introduction of the cyano group is achieved by reacting the diazonium salt with a copper(I) cyanide solution. Copper(I) acts as a catalyst in this nucleophilic substitution reaction, where the dinitrogen molecule serves as an excellent leaving group.

Caption: Proposed Sandmeyer reaction workflow for synthesis.

Experimental Protocol (Exemplary)

-

Diazotization: Dissolve 2-bromo-4-methylaniline (1.0 eq) in an aqueous solution of sulfuric acid (2.5 eq) and cool the mixture to 0-5°C in an ice-salt bath.

-

Add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C. Stir the resulting solution for 30 minutes at this temperature.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) and potassium cyanide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1 hour to ensure the reaction goes to completion.

-

Workup and Purification: Cool the mixture, and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x volumes).[3]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[4]

-

Purify the crude product via column chromatography on silica gel to yield pure 2-(2-Bromo-4-methylphenyl)acetonitrile.

Structural Characterization

Confirmation of the final product's identity and purity is achieved through standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl (CH₃) protons around δ 2.3-2.4 ppm, a singlet for the benzylic (CH₂) protons around δ 3.7-3.9 ppm, and distinct signals in the aromatic region (δ 7.0-7.6 ppm) corresponding to the three protons on the substituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display nine distinct carbon signals, including the characteristic nitrile carbon signal (C≡N) around δ 117-120 ppm.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2240-2260 cm⁻¹ will be present, confirming the presence of the nitrile (C≡N) functional group.

Part 3: Applications in Drug Discovery and Development

The true value of 2-(2-Bromo-4-methylphenyl)acetonitrile lies in its versatility as a synthetic intermediate. Its two primary functional handles—the bromo group and the nitrile group—can be selectively and efficiently transformed, making it a powerful starting point for building diverse molecular libraries.

Synthetic Utility and Transformations

-

Cross-Coupling Reactions: The bromo substituent is ideally suited for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (to form C-C bonds with boronic acids) and Buchwald-Hartwig amination (to form C-N bonds with amines).[5] This allows for the introduction of a vast array of aromatic, heterocyclic, or alkyl groups at this position, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

-

Nitrile Group Manipulations: The nitrile group is a versatile precursor to other critical functional groups. It can be:

-

Reduced to a primary amine (-CH₂NH₂), a common pharmacophore.

-

Hydrolyzed to a carboxylic acid (-COOH), providing a handle for amide bond formation.[5]

-

Caption: Key synthetic transformations of the title compound.

Role in Kinase Inhibitor Scaffolds

Many small-molecule kinase inhibitors, which are crucial in oncology, feature a heterocyclic core.[5] 2-(2-Bromo-4-methylphenyl)acetonitrile is an excellent starting material for such scaffolds. A typical strategy involves a Suzuki coupling to introduce a heterocyclic moiety (e.g., pyridine, pyrimidine) at the 2-position, followed by hydrolysis of the nitrile to an acid and subsequent amide coupling to build out the rest of the inhibitor structure.[5]

Part 4: Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for 2-(2-Bromo-4-methylphenyl)acetonitrile is not universally available, data from structurally related compounds, such as other brominated phenylacetonitriles and bromoacetonitrile itself, indicate that it should be handled as an acutely toxic and irritating substance.[6][7][8]

Hazard Identification (Inferred)

-

GHS Classification (Anticipated):

-

Signal Word: Danger

-

Hazard Statements (Anticipated): H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][9]

Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Engineering Controls | Certified Chemical Fume Hood | All handling of the solid and solutions must be performed in a fume hood to prevent inhalation of dust or vapors.[8] |

| Eye/Face Protection | Chemical safety goggles and face shield | Protects against splashes and dust which can cause severe eye irritation.[6][8] |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents skin contact, as the compound is considered toxic upon dermal absorption. |

| Body Protection | Chemically resistant lab coat | Prevents contamination of personal clothing. |

| Respiratory | NIOSH-approved respirator with organic vapor cartridges | Required if there is a risk of exceeding exposure limits or when working outside of a fume hood.[8] |

Handling, Storage, and Disposal

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C.[1]

-

Disposal: Dispose of waste material and contaminated containers at an approved waste disposal facility in accordance with local, regional, and national regulations.[6][7]

References

-

2-(2-Bromo-4-methylphenyl)acetonitrile, 95%. J&K Scientific. [Link]

-

2-(4-bromo-2-methylphenyl)acetonitrile. Chemazone. [Link]

-

2-(2-Bromophenyl)acetonitrile. Pharmaffiliates. [Link]

-

Synthesis of 2-(2-Bromophenyl)-2-propylpentanenitrile. Organic Syntheses. [Link]

-

2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile. PubChemLite. [Link]

-

2-(2-Bromo-4-formylphenoxy)acetonitrile. PubChem. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-(2-bromo-4-nitrophenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-(4-Bromo-2-methylphenyl)acetonitrile | 215800-05-8 [sigmaaldrich.com]

Solubility profile of 2-(2-Bromo-4-methylphenyl)acetonitrile in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-(2-Bromo-4-methylphenyl)acetonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-(2-Bromo-4-methylphenyl)acetonitrile, a key intermediate in pharmaceutical and chemical synthesis. Recognizing the critical role of solubility in process development, reaction optimization, and formulation, this document offers researchers, scientists, and drug development professionals a detailed exploration of the theoretical underpinnings and practical methodologies for accurate solubility assessment. While specific experimental solubility data for this compound is not extensively published, this guide equips the user with the necessary protocols and analytical techniques to generate reliable solubility data in various organic solvents. The methodologies detailed herein are designed to be self-validating, ensuring the generation of robust and reproducible results.

Introduction: The Significance of Solubility in Synthesis and Development

2-(2-Bromo-4-methylphenyl)acetonitrile is a versatile building block in organic synthesis, primarily owing to its reactive nitrile and bromo-substituted aromatic functionalities.[1] These features allow for its use in the construction of more complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The solubility of this intermediate in organic solvents is a fundamental physical property that dictates its handling, reaction kinetics, purification, and formulation.

A comprehensive understanding of the solubility profile is crucial for:

-

Reaction Optimization: Ensuring the compound remains in solution for homogenous reaction conditions, which can significantly impact reaction rate and yield.

-

Process Scalability: Designing efficient and safe scale-up processes by predicting dissolution rates and solvent volumes.

-

Purification Strategies: Developing effective crystallization and precipitation methods for isolating the pure compound.

-

Formulation Development: For final drug products, the solubility of precursors can influence the purity and morphology of the API.

This guide will provide the theoretical basis and practical instructions for determining the solubility of 2-(2-Bromo-4-methylphenyl)acetonitrile, thereby empowering researchers to make informed decisions throughout the development lifecycle.

Physicochemical Properties and Predicted Solubility Behavior

While experimental data is scarce, we can infer some solubility characteristics from the compound's structure and computed properties.

Table 1: Physicochemical Properties of 2-(2-Bromo-4-methylphenyl)acetonitrile

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN | ChemScene[2] |

| Molecular Weight | 210.07 g/mol | ChemScene[2] |

| LogP | 2.8236 | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | ChemScene[2] |

| Hydrogen Bond Acceptors | 1 | ChemScene[2] |

| Hydrogen Bond Donors | 0 | ChemScene[2] |

The LogP value of 2.8236 suggests that 2-(2-Bromo-4-methylphenyl)acetonitrile is a relatively non-polar compound and is expected to exhibit better solubility in organic solvents than in water. The presence of a nitrile group provides a polar site capable of acting as a hydrogen bond acceptor, which may enhance solubility in polar aprotic solvents like acetonitrile. Acetonitrile is a common solvent in organic synthesis and is known for its ability to dissolve a wide range of organic compounds.[3]

Experimental Determination of Solubility: Methodologies and Protocols

The accurate determination of solubility requires robust experimental techniques. The two primary methods for measuring the solubility of a solid in a liquid are the isothermal and polythermal methods.[4]

Isothermal Method (Shake-Flask Method)

The isothermal, or shake-flask, method is a widely accepted technique for determining thermodynamic solubility. It involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated.

Caption: Polythermal Solubility Determination Workflow.

-

Preparation: Prepare a series of vials with known masses of 2-(2-Bromo-4-methylphenyl)acetonitrile and the chosen organic solvent.

-

Heating and Cooling Cycles: Place the vials in a system that allows for controlled heating and cooling with agitation and visual or instrumental observation (e.g., a crystallization monitoring system).

-

Data Collection: For each sample, slowly heat the slurry until all the solid dissolves and record this temperature. Then, slowly cool the solution until the first crystals appear and record this temperature.

-

Solubility Curve Construction: Plot the dissolution temperatures against the composition for each sample to generate the solubility curve.

Analytical Quantification Techniques

The accurate quantification of the dissolved solute is paramount for reliable solubility data. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for the analysis of 2-(2-Bromo-4-methylphenyl)acetonitrile. [5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. [7]A reverse-phase HPLC method with UV detection is recommended for 2-(2-Bromo-4-methylphenyl)acetonitrile.

Table 2: Suggested Starting HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | Acetonitrile is a common organic modifier that provides good peak shape for nitriles. [3]The ratio can be optimized. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | UV at an appropriate wavelength (e.g., 225 nm) | The aromatic ring should provide strong UV absorbance. The optimal wavelength should be determined by a UV scan. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. Given the predicted boiling point of a similar compound, 2-(4-Bromo-2-methylphenyl)acetonitrile, is around 305.7 °C, GC is a viable option. Table 3: Suggested Starting GC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | DB-5 or equivalent (non-polar) | Suitable for a wide range of organic compounds. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |

| Oven Program | Start at 100 °C, ramp to 280 °C | A temperature ramp will ensure good separation from any potential impurities. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides good sensitivity for organic compounds. MS provides higher selectivity and structural information. [6] |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |

Data Analysis and Reporting

The solubility data should be reported in standard units, such as g/100g of solvent, mg/mL, or mole fraction. It is also beneficial to model the temperature dependence of solubility using thermodynamic models like the Apelblat or λh equations. [4]This allows for the interpolation of solubility at temperatures not experimentally measured and the calculation of thermodynamic parameters of dissolution.

Conclusion

While readily available solubility data for 2-(2-Bromo-4-methylphenyl)acetonitrile is limited, this guide provides a robust framework for its experimental determination. By employing the detailed isothermal or polythermal methodologies and validated analytical techniques such as HPLC or GC, researchers can generate high-quality, reliable solubility profiles. This data is indispensable for the efficient and safe development, optimization, and scale-up of synthetic processes involving this important chemical intermediate. The principles and protocols outlined herein are grounded in established scientific practices, ensuring the integrity and utility of the generated data for researchers, scientists, and drug development professionals.

References

-

Organic Syntheses. Procedure for the Synthesis of a Related Bromo-phenylacetonitrile Derivative. [Link]

-

Ministry of the Environment, Government of Japan. Analytical Methods for Chemical Substances. [Link]

-

Crystal Growth & Design. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. [Link]

-

Cheméo. Chemical Properties of Acetonitrile. [Link]

-

PubChem, National Institutes of Health. 2-(p-Tolyl)acetonitrile. [Link]

-

MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]

-

Research & Reviews: Journal of Chemistry. Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds. [Link]

-

Chemical Reviews. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. [Link]

-

World Health Organization. Guidelines for drinking-water quality: Analytical methods and achievability. [Link]

-

PubChem, National Institutes of Health. 2-(2-Bromo-4-formylphenoxy)acetonitrile. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Advances in the Application of Acetonitrile in Organic Synthesis since 2018 | MDPI [mdpi.com]

- 4. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Literature review of 2-(2-Bromo-4-methylphenyl)acetonitrile synthesis

An In-depth Technical Guide to the Synthesis of 2-(2-Bromo-4-methylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromo-4-methylphenyl)acetonitrile is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive nitrile group and a bromo-substituted aromatic ring, offers a versatile scaffold for the construction of more complex molecular architectures. The nitrile moiety can be readily transformed into amines, carboxylic acids, or ketones, while the aryl bromide is a key handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This guide provides a comprehensive overview of the primary synthetic routes to this important intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the different methodologies.

Synthetic Strategies

The synthesis of 2-(2-Bromo-4-methylphenyl)acetonitrile can be approached through several distinct pathways. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. This guide will focus on two principal and robust strategies: nucleophilic substitution of a benzyl halide and a multi-step approach involving the Sandmeyer reaction. Additionally, modern catalytic alternatives will be discussed.

Route 1: Nucleophilic Substitution of 2-Bromo-4-methylbenzyl Halide

This is arguably the most direct and widely employed method for the synthesis of benzylic nitriles. The strategy involves a two-step sequence starting from the corresponding benzyl alcohol: (1) conversion of the alcohol to a more reactive benzyl halide (bromide or chloride), and (2) subsequent nucleophilic displacement of the halide by a cyanide anion.

Causality and Mechanistic Insights

The hydroxyl group of a benzyl alcohol is a poor leaving group. Therefore, it must first be converted into a better leaving group, typically a halide. This is achieved using standard halogenating agents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). The resulting benzyl halide is highly susceptible to Sₙ2 reactions. The cyanide ion (CN⁻), typically from sodium or potassium cyanide, is a potent nucleophile that readily displaces the halide to form the desired carbon-carbon bond, yielding the benzyl cyanide product.

Visualizing the Workflow

Thermodynamic Profiling of 2-(2-Bromo-4-methylphenyl)acetonitrile: A Comprehensive Technical Guide for Process Chemistry and Scale-Up

Executive Summary & Molecular Context

In advanced active pharmaceutical ingredient (API) synthesis, 2-(2-Bromo-4-methylphenyl)acetonitrile (CAS: 1069114-80-2) serves as a critical bifunctional intermediate. Featuring both a reactive aryl bromide (primed for Buchwald-Hartwig or Suzuki cross-coupling) and a nitrile group (susceptible to reduction or hydrolysis), its thermodynamic behavior dictates the safety and efficiency of downstream processing.

For process chemists and chemical engineers, understanding the thermodynamic properties of this compound—specifically its heat capacity ( Cp ), enthalpy of fusion ( ΔHfus ), and vapor pressure ( Pvap )—is non-negotiable. These parameters define the thermal safety envelope, dictate cooling jacket specifications during highly exothermic Grignard formations, and guide solvent selection for crystallization. This whitepaper establishes a rigorous framework for determining these properties, transitioning from computational predictive models to self-validating empirical protocols.

Predictive Thermodynamics: Computational Modeling

Before committing physical material to instrumental analysis, establishing a theoretical thermodynamic baseline is a critical first step. This provides a safety envelope for instrument calibration and prevents catastrophic thermal degradation during empirical testing.

The Joback-Reid Group Contribution Method

To estimate the fundamental thermodynamic properties of 2-(2-Bromo-4-methylphenyl)acetonitrile, we utilize the [1]. This group-contribution approach deconstructs the molecule into its constituent functional groups (an aromatic ring, a methyl group, a bromine atom, and an acetonitrile moiety) to calculate thermophysical properties based on additive numerical contributions[1].

Causality of Choice: The Joback method is selected because it assumes no interactions between non-adjacent groups, allowing for rapid, low-computational-demand estimations that are highly reliable for preliminary reactor design and process simulation[1].

Table 1: Thermodynamic Property Matrix for 2-(2-Bromo-4-methylphenyl)acetonitrile

Note: Due to the specialized nature of this intermediate, empirical values are derived from standardized predictive modeling and are presented alongside the rigorous experimental frameworks required to validate them in a GLP/GMP environment.

| Property | Symbol | Estimated Value (Computational) | Recommended Experimental Protocol |

| Molecular Weight | MW | 210.07 g/mol | Mass Spectrometry (ESI-MS) |

| Melting Point | Tm | 45.0 – 55.0 °C | DSC (ASTM E928) |

| Boiling Point | Tb | ~315.0 °C (Extrapolated) | Knudsen Effusion (KEMS) |

| Specific Heat Capacity (at 298 K) | Cp | ~1.45 J/(g·K) | DSC (ASTM E1269) |

| Enthalpy of Fusion | ΔHfus | ~18.5 kJ/mol | DSC |

| Enthalpy of Vaporization | ΔHvap | ~62.0 kJ/mol | Knudsen Effusion (KEMS) |

| Density (Solid) | ρ | ~1.48 g/cm³ | Gas Pycnometry |

Empirical Validation Protocols: The Self-Validating Systems

To transition from theoretical estimates to actionable process data, empirical validation must be conducted using self-validating instrumental protocols.

Workflow for the thermodynamic evaluation of 2-(2-Bromo-4-methylphenyl)acetonitrile.

Protocol 1: High-Precision DSC for Phase Transitions and Heat Capacity

Causality & Logic: Standard melting point apparatuses provide subjective visual data. Differential Scanning Calorimetry (DSC) measures the exact heat flow during phase transitions. To determine the specific heat capacity ( Cp ), we utilize the three-step method standardized under [2]. This protocol is a self-validating system : because baseline heat flow in DSC instruments drifts with temperature, running an empty pan, a sapphire standard (with a universally known Cp ), and the sample mathematically cancels out instrument-specific thermal resistance and drift.

Furthermore, the purity of the compound is simultaneously validated using [3]. Impurities broaden the melting temperature range; by applying the Van 't Hoff equation to the melting endotherm, the system calculates absolute mole percent purity without requiring a reference standard of the impurity[3].

Step-by-Step Methodology:

-

Preparation: Weigh precisely 10.0–15.0 mg of the sample into a hermetically sealed aluminum crucible.

-

Baseline Calibration (Step 1): Run an empty aluminum pan from 0 °C to 100 °C at a constant heating rate of 10 °C/min under a high-purity nitrogen purge (50 mL/min).

-

Reference Scan (Step 2): Run a standard synthetic sapphire disk (α-Al₂O₃) of known mass under identical thermal conditions.

-

Sample Scan (Step 3): Run the encapsulated 2-(2-Bromo-4-methylphenyl)acetonitrile under identical conditions.

-

Purity Determination: Analyze the melting endotherm (expected between 45–55 °C). Apply the Van 't Hoff equation to the partial area of the melting peak to derive mole fraction purity[3].

-

Data Integration: Calculate Cp by dividing the baseline-subtracted heat flow of the sample by the heating rate, normalized against the sapphire calibration constant[2].

Self-validating ASTM E1269 DSC protocol for specific heat capacity determination.

Protocol 2: Knudsen Effusion Mass Spectrometry (KEMS) for Vapor Pressure

Causality & Logic: Brominated aromatics are highly susceptible to thermal degradation (dehalogenation) at their atmospheric boiling points (often >300 °C). Attempting to measure the boiling point or enthalpy of vaporization ( ΔHvap ) using standard thermogravimetric analysis (TGA) at ambient pressure will yield corrupted data due to decomposition.

Instead, we employ [4]. KEMS measures the effusion rate of a vapor through a microscopic orifice into a high vacuum at much lower temperatures. This is a self-validating system because the data must fit the linear Clausius-Clapeyron relationship; any deviation from linearity immediately flags sample degradation or instrument leak[4].

Step-by-Step Methodology:

-

Cell Loading: Load 50 mg of the sample into a molybdenum Knudsen cell equipped with a 0.4 mm effusion orifice.

-

Vacuum Establishment: Evacuate the mass spectrometer chamber to a baseline pressure of <10−6 Torr to ensure the mean free path of the vapor species is greater than the orifice diameter[4].

-

Isothermal Heating: Heat the cell in 10 °C increments from 80 °C to 150 °C. Allow 15 minutes for thermal equilibration at each step.

-

Ion Current Measurement: Ionize the effusing vapor using electron impact (EI). Measure the ion current ( I+ ) corresponding to the molecular ion ( m/z 209/211, reflecting the distinct isotopic signature of bromine).

-

Thermodynamic Derivation: Plot ln(I+T) versus 1/T . The slope of this highly linear plot yields −ΔHvap/R , allowing for the precise calculation of the enthalpy of vaporization without degrading the compound[4].

Process Safety & Reactor Scale-Up Implications

The integration of these thermodynamic properties is vital for the safe scale-up of 2-(2-Bromo-4-methylphenyl)acetonitrile.

-

Thermal Accumulation: The specific heat capacity ( Cp ) derived from the DSC protocol directly informs the calculation of the Maximum Temperature of the Synthesis Reaction (MTSR). If the compound is subjected to a Grignard exchange, the exotherm must be absorbed by the solvent and the mass of the intermediate. An accurate Cp ensures the cooling jacket of the pilot-scale reactor is sized correctly to prevent thermal runaway.

-

Crystallization Thermodynamics: The enthalpy of fusion ( ΔHfus ) and the Van 't Hoff purity data dictate the ideal cooling curves for recrystallization, ensuring that impurities remain dissolved in the mother liquor while the pure product precipitates efficiently.

References[1] Joback method, Wikipedia,https://en.wikipedia.org/wiki/Joback_method[3] Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard, Infinita Lab,https://infinitalab.com/material-testing/astm-e928-test/[4] Thermodynamic Measurements of Alloys and Compounds by Double Knudsen Cell Mass Spectrometry, National Center for Biotechnology Information (PMC),https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4846498/[2] Options for Measuring Heat Capacity Using TA Instruments Discovery Series DSCs, TA Instruments,https://www.tainstruments.com/

Sources

Crystal Structure Analysis of 2-(2-Bromo-4-methylphenyl)acetonitrile: A Methodological Guide to Halogen-Directed Assembly

Introduction & Structural Rationale

For drug development professionals and materials scientists, the solid-state characterization of active pharmaceutical ingredients (APIs) and their precursors is a non-negotiable phase of development. 2-(2-Bromo-4-methylphenyl)acetonitrile (CAS: 1069114-80-2) serves as a critical synthetic intermediate with a highly highly programmable supramolecular scaffold 1.

The molecule possesses three distinct structural domains that dictate its crystal packing:

-

The Cyano Group (–C≡N): A highly directional, strong hydrogen and halogen bond acceptor.

-

The Bromine Atom (–Br): A polarizable heavy atom that exhibits a region of positive electrostatic potential (the σ-hole), acting as a potent halogen bond donor.

-

The Methyl Group (–CH₃): Provides steric bulk and acts as a weak C–H donor for C–H···π interactions.

Understanding the exact crystallographic geometry of this compound is essential. Variations in halogen bonding and molecular conformation directly impact the compound's solubility, stability, and reactivity in downstream cross-coupling or nucleophilic substitution reactions 2. This guide outlines the definitive, self-validating protocols required to isolate, analyze, and refine the crystal structure of this specific halogenated scaffold.

Crystallization Strategy: The Vapor Diffusion Protocol

To obtain diffraction-quality single crystals, researchers must avoid rapid precipitation, which leads to twinning and microcrystalline powders. We employ a Vapor Diffusion methodology, which provides precise thermodynamic control over the nucleation event.

Step-by-Step Methodology

-

Dissolution: Dissolve 50 mg of 2-(2-Bromo-4-methylphenyl)acetonitrile (Purity ≥98%) in 1.0 mL of Dichloromethane (DCM) in a 4 mL inner vial.

-

Antisolvent Chamber: Place the inner vial (uncapped) into a larger 20 mL outer vial containing 5.0 mL of n-hexane.

-

Equilibration: Seal the outer vial tightly and store it in an isothermal environment (20 °C) free from vibrations for 3 to 5 days.

-

Harvesting: Once crystals form, immediately submerge them in perfluoropolyether oil.

Causality & Self-Validation

-

Solvent Choice: DCM completely solubilizes the compound, while n-hexane acts as a strict antisolvent. The slow diffusion of hexane vapor into the DCM lowers the dielectric constant of the solution gradually, keeping the system in the metastable zone of the solubility curve. This ensures a singular nucleation event.

-

Oil Submersion: Harvesting in perfluoropolyether oil prevents the evaporation of any trapped solvent molecules and protects the lattice from atmospheric moisture.

-

Validation: Before mounting, the crystal is inspected under cross-polarized light. Complete extinction at 90° rotation validates that the selected specimen is a single, untwinned domain.

Figure 1: Self-validating crystallization workflow for 2-(2-Bromo-4-methylphenyl)acetonitrile.

X-Ray Diffraction Protocol & Structural Refinement

The presence of the heavy bromine atom dictates the parameters of the X-ray diffraction (XRD) experiment.

Step-by-Step Methodology

-

Mounting: Mount the oil-coated crystal on a MiTeGen loop and transfer it immediately to the diffractometer's cold stream.

-

Data Collection: Collect data at 100 K using Mo Kα radiation (λ = 0.71073 Å).

-

Integration & Absorption Correction: Integrate the frames and apply a multi-scan empirical absorption correction (e.g., SADABS).

-

Structure Solution: Solve the phase problem using Intrinsic Phasing algorithms.

-

Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Refine all non-hydrogen atoms anisotropically.

Causality & Self-Validation

-

Temperature (100 K): Cooling the crystal is not merely standard practice; it is a critical requirement. It minimizes the thermal libration (movement) of the bromine atom. If collected at room temperature, thermal motion artificially shortens the apparent C–Br bond length and obscures the precise geometry of the electron density, making halogen bond analysis impossible.

-

Radiation Choice: Mo Kα radiation is selected over Cu Kα to mitigate severe X-ray absorption artifacts caused by the bromine atom.

-

Validation: The protocol relies on the internal agreement factor ( Rint ). An Rint<0.05 confirms the efficacy of the absorption correction. Finally, generating a checkCIF report acts as an automated, mathematical self-validation system to ensure no Level A or B alerts (e.g., missing symmetry or unresolved electron density) remain in the final model.

Figure 2: Crystallographic data reduction and refinement logic ensuring structural integrity.

Supramolecular Assembly & Interaction Analysis

Once refined, the structural data reveals how 2-(2-Bromo-4-methylphenyl)acetonitrile propagates in 3D space. The packing is primarily driven by non-covalent interactions that are highly characteristic of halogenated phenylacetonitriles 3.

The C–Br···N≡C Halogen Bond

The dominant supramolecular synthon in this lattice is the halogen bond between the bromine atom and the nitrile nitrogen of an adjacent molecule. Because the bromine atom is highly polarizable, its electron density is pulled toward the aromatic ring, leaving a localized region of positive charge (the σ-hole) on the outermost surface of the halogen. This σ-hole forms a highly directional, near-linear interaction (angle ≈ 170–175°) with the lone pair of the nitrogen atom 4. This interaction links the monomers into infinite 1D polymeric chains.

C–H···π and Steric Packing

Secondary packing forces include C–H···π interactions, where the protons of the methyl group interface with the electron-rich π-cloud of neighboring phenyl rings. This secondary interaction cross-links the 1D chains into a robust 3D lattice, effectively minimizing the free volume within the crystal.

Figure 3: Hierarchical supramolecular assembly driven by halogen and C-H···π interactions.

Quantitative Data Presentation

The following table summarizes the representative crystallographic parameters expected for 2-(2-Bromo-4-methylphenyl)acetonitrile and its direct structural analogs, providing a baseline for researchers conducting their own refinements.

| Parameter | Value / Description |

| Chemical Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| Typical Crystal System | Monoclinic |

| Typical Space Group | P21/c |

| Data Collection Temp. | 100(2) K |

| Radiation Source | Mo Kα (λ = 0.71073 Å) |

| Absorption Coefficient (μ) | ~3.5 mm⁻¹ |

| Target R-factor ( R1 ) | < 0.050 |

| Target Goodness-of-Fit (S) | 1.000 – 1.050 |

| Primary Synthon Distance | Br···N distance approx. 3.0 – 3.2 Å |

Conclusion

The crystal structure analysis of 2-(2-Bromo-4-methylphenyl)acetonitrile requires rigorous adherence to low-temperature data collection and empirical absorption correction due to the presence of the bromine atom. By following the self-validating vapor diffusion and refinement protocols outlined above, researchers can accurately map the highly directional C–Br···N≡C halogen bonds. This structural clarity is indispensable for optimizing the compound's use as a precursor in complex API synthesis and evaluating its solid-state stability.

References

- ChemScene. "2-(2-Bromo-4-methylphenyl)

- ResearchGate. "Molecular conformation in the crystal lattices: Halogen substituted triphenylamine-phenylacetonitrile compounds." CrystEngComm.

- Chinese Chemical Society.

- PMC (NIH). "Robust Supramolecular Dimers Derived from Benzylic-Substituted 1,2,4-Selenodiazolium Salts Featuring Selenium⋯π Chalcogen Bonding.

Sources

The Privileged Scaffold: Predictive Biological Activity of 2-(2-Bromo-4-methylphenyl)acetonitrile Derivatives

Executive Summary

In modern drug discovery and agrochemical development, the identification of versatile, highly functionalized building blocks is paramount. 2-(2-Bromo-4-methylphenyl)acetonitrile (CAS: 1069114-80-2) represents a privileged structural motif [1]. By combining a reactive benzylic nitrile with a sterically and electronically tuned halogenated aromatic ring, this compound serves as a critical precursor for synthesizing diverse bioactive libraries. This whitepaper provides an in-depth technical analysis of its predicted biological activities, the atomic-level rationale behind its structural features, and self-validating experimental workflows for its derivatization and screening.

Atomic-Level Rationale: Substitution Effects on Pharmacokinetics

To predict the biological activity of derivatives stemming from this scaffold, we must first deconstruct the causality behind its specific functional groups:

-

The Nitrile Moiety (-CN): Nitriles are exceptional bioisosteres for carbonyl, hydroxyl, and halogen groups. They act as strong hydrogen bond acceptors and possess a linear geometry that allows them to probe deep, narrow enzymatic pockets. Crucially, the nitrogen lone pair can form strong coordinate covalent bonds with transition metals, such as the heme iron (Fe²⁺) found in Cytochrome P450 enzymes [2].

-

The ortho-Bromo Substitution: The bulky bromine atom at the 2-position forces adjacent benzylic substituents out of coplanarity with the phenyl ring. This steric clash creates a distinct 3D conformational vector, enhancing target selectivity. Furthermore, the electron-deficient outer lobe of the bromine atom (the σ-hole) enables highly specific halogen bonding with protein backbone carbonyls.

-

The para-Methyl Substitution: The 4-methyl group acts as a classic metabolic shield. CYP450 enzymes frequently target the para-position of unsubstituted phenyl rings for hydroxylation, leading to rapid rapid clearance. Capping this position with a methyl group significantly extends the predicted biological half-life while simultaneously increasing the lipophilicity (LogP) necessary for membrane permeation.

Trajectories of Bioactivity: From Oncology to Agrochemicals

Based on the structural profiling of 2-(2-Bromo-4-methylphenyl)acetonitrile, we predict three primary trajectories for its biological application.

Oncology: CYP19A1 (Aromatase) Inhibition

Third-generation aromatase inhibitors, such as letrozole and anastrozole, rely heavily on phenylacetonitrile and benzonitrile architectures [2]. Aromatase (CYP19A1) catalyzes the conversion of androgens to estrogens, a primary driver of estrogen-receptor-positive breast cancers. Derivatives of our core scaffold are predicted to act as potent non-steroidal aromatase inhibitors. The nitrile group coordinates directly with the heme iron of CYP19A1, while the lipophilic 2-bromo-4-methylphenyl ring anchors the molecule within the enzyme's hydrophobic pocket (comprising residues like Val370 and Met374).

Mechanism of CYP19A1 inhibition by phenylacetonitrile derivatives.

Agrochemicals: Acaricidal Efficacy

Recent structure-toxicity relationship studies highlight phenylacetonitrile derivatives as highly potent, eco-friendly acaricides (pesticides targeting mites) [3]. Against agricultural and dust mite species (Dermatophagoides farinae, Tyrophagus putrescentiae), methyl-substituted phenylacetonitriles demonstrate superior fumigant and contact toxicity. The causality here is driven by the methyl group's hydrophobic interactions, which facilitate rapid penetration through the chitinous exoskeletal barrier of the mites, allowing the nitrile core to disrupt cellular respiration.

Immunology: EP2/EP4 Receptor Modulation

Phenylacetonitrile derivatives are critical intermediates in the synthesis of Prostaglandin E2 (PGE2) receptor antagonists [5]. Tumors often hijack the PGE2 pathway via EP2 and EP4 receptors to suppress T-cell activation and evade the immune system. Alkylated derivatives of our target compound can be elaborated into dual EP2/EP4 antagonists, offering a promising combination therapy alongside PD-1/PD-L1 immune checkpoint inhibitors.

Predictive Modeling: Physicochemical and Binding Data

To guide library design, the following table summarizes the predicted physicochemical properties and target affinities for three major derivative classes synthesized from the 2-(2-Bromo-4-methylphenyl)acetonitrile core.

| Derivative Class | Primary Target | Predicted LogP | PSA (Ų) | H-Bond Donors | H-Bond Acceptors | Predicted IC₅₀ / LD₅₀ |

| Triazole-Nitrile Adducts | CYP19A1 (Breast Cancer) | 2.8 - 3.5 | 65.2 | 0 | 4 - 5 | < 50 nM |

| α-Alkylated Phenethylamines | EP2/EP4 (Immunotherapy) | 3.5 - 4.2 | 45.1 | 1 - 2 | 2 - 3 | 100 - 500 nM |

| Methoxy-Substituted Nitriles | Acaricidal (Agrochemical) | 3.8 - 4.5 | 33.0 | 0 | 2 | < 10 μg/cm³ (Fumigant) |

Architecting Self-Validating Workflows

To transition from predictive modeling to empirical validation, the following protocols are designed with strict self-validating mechanisms.

Protocol 1: Green Synthesis via Catalytic α-Alkylation (Borrowing Hydrogen)

Causality for Experimental Choice: Traditional α-alkylation of nitriles requires harsh, stoichiometric bases (e.g., NaH) and highly toxic alkyl halides, frequently resulting in uncontrollable dialkylation. To circumvent this, we employ a "borrowing hydrogen" strategy using alcohols as the alkylating agent and a CuCl₂/TMEDA catalyst [4]. The catalyst temporarily oxidizes the alcohol to an aldehyde, facilitates a Knoevenagel condensation with the acidic benzylic protons of the phenylacetonitrile, and subsequently reduces the intermediate. This ensures strict mono-alkylation and generates only water as a byproduct.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk tube, combine 2-(2-Bromo-4-methylphenyl)acetonitrile (1.0 equiv), the target benzyl alcohol (1.2 equiv), CuCl₂ (5 mol%), TMEDA (5 mol%), and KOtBu (20 mol%) in anhydrous toluene (0.2 M).

-

Thermal Cycling: Seal the tube and heat to 120 °C under an inert argon atmosphere for 18 hours.

-

Internal Standard Addition (Self-Validation): Cool to room temperature and add exactly 1.0 equiv of mesitylene. Rationale: Mesitylene serves as an internal standard for GC-MS, allowing for the calculation of the absolute reaction yield independent of downstream purification losses.

-

Purification: Filter through a short pad of silica gel (eluting with EtOAc) and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the pure α-alkylated derivative.

Protocol 2: High-Throughput CYP19A1 Inhibition Assay

Causality for Experimental Choice: Traditional aromatase assays rely on the release of tritiated water from radiolabeled androstenedione, requiring hazardous radioactive handling and endpoint-only data. Instead, we utilize a fluorometric assay using Dibenzylfluorescein (DBF). CYP19A1 specifically dealkylates DBF to yield a highly fluorescent product, enabling real-time, continuous kinetic monitoring of enzyme inhibition.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a master mix containing recombinant human CYP19A1, NADPH regeneration system, and DBF substrate (2 μM) in 50 mM potassium phosphate buffer (pH 7.4).

-

Compound Plating: Dispense the synthesized derivatives into a 384-well black microtiter plate at concentrations ranging from 1 pM to 10 μM (in 1% DMSO).

-

Control Integration (Self-Validation): Dedicate column 1 to the positive control (Letrozole, 100 nM) and column 2 to the negative vehicle control (1% DMSO).

-

Kinetic Read: Inject the master mix into the plate and immediately monitor fluorescence (Ex: 485 nm, Em: 530 nm) every 2 minutes for 30 minutes at 37 °C.

-

Z'-Factor Calculation: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. Rationale: A Z'-factor > 0.5 mathematically validates that the assay's dynamic range and variance are robust enough to distinguish true pharmacological hits from background noise.

Self-validating high-throughput screening workflow for hit identification.

References

- Title: 2-(2-Bromo-4-methylphenyl)

- Source: National Center for Biotechnology Information (PMC)

- Source: PubMed (National Institutes of Health)

- Source: ResearchGate (ChemSusChem)

- Title: WO2018210994A1 - Phenyl derivatives as pge2 receptor modulators Source: Google Patents URL

Methodological & Application

Alpha-alkylation procedures for 2-(2-Bromo-4-methylphenyl)acetonitrile

Application Note: Advanced Alpha-Alkylation Strategies for 2-(2-Bromo-4-methylphenyl)acetonitrile

Executive Summary

2-(2-Bromo-4-methylphenyl)acetonitrile (CAS 1069114-80-2) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and drug development[1]. The molecule possesses two orthogonal reactive sites: an aryl bromide primed for transition-metal-catalyzed cross-coupling, and an acidic alpha-carbon adjacent to the nitrile group. Direct functionalization of this alpha-position via alkylation is a critical C-C bond-forming step in synthesizing complex pharmaceutical intermediates.

This application note details two field-proven methodologies for the alpha-alkylation of 2-(2-Bromo-4-methylphenyl)acetonitrile: a highly scalable Phase-Transfer Catalysis (PTC) approach using alkyl halides, and a modern, environmentally benign "Borrowing Hydrogen" (BH) methodology utilizing alcohols[2][3].

Physicochemical Profiling & Reactivity Causality

The alpha-protons of arylacetonitriles exhibit significant acidity (pKa ≈ 22 in DMSO) due to the resonance stabilization of the resulting carbanion by the adjacent cyano and aryl groups[3]. However, the reactivity of 2-(2-Bromo-4-methylphenyl)acetonitrile is uniquely governed by the ortho-bromo substituent:

-

Electronic Effect: The electron-withdrawing inductive effect of the bromine atom slightly increases the acidity of the benzylic protons, facilitating easier deprotonation compared to an unsubstituted phenylacetonitrile.

-

Steric Effect: The bulky ortho-bromine restricts the conformational freedom of the alpha-anion. This steric hindrance can impede the approach of bulky electrophiles, necessitating optimized temperatures or highly reactive alkylating agents to achieve full conversion.

Understanding this delicate steric-electronic balance is critical. Using excessively harsh homogeneous bases (e.g., NaH in THF) can lead to deleterious side reactions, such as benzyne formation or rapid over-alkylation (dialkylation). Therefore, controlled deprotonation environments are required.

Fig 1. Experimental workflow for the alpha-alkylation of arylacetonitriles.

Methodology 1: Phase-Transfer Catalysis (PTC)

Causality & Mechanism: Traditional alkylation relies on hazardous reagents in strictly anhydrous solvents. Phase-Transfer Catalysis (PTC) circumvents this by utilizing a biphasic system (aqueous NaOH and an organic solvent like toluene) alongside a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB)[3]. TBAB transports the hydroxide ion into the organic phase to deprotonate the nitrile. The resulting low steady-state concentration of the carbanion in the organic phase drastically minimizes the formation of 2,2-dialkylated byproducts, making this a highly trustworthy and scalable protocol for industrial applications[3].

Step-by-Step Protocol:

-

System Setup: Charge an appropriately sized round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 2-(2-Bromo-4-methylphenyl)acetonitrile (1.0 equiv, e.g., 10 mmol) and TBAB (0.05 equiv, 0.5 mmol) in toluene (20 mL).

-

Base Addition: Add 50% aqueous NaOH (5.0 equiv) dropwise under vigorous stirring (≥800 rpm) to ensure optimal emulsion of the biphasic mixture. Stir at room temperature for 15 minutes to initiate carbanion formation.

-

Electrophile Introduction: Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv) dropwise over 30 minutes. Self-Validation Check: Controlling the addition rate prevents thermal spikes and suppresses dialkylation.

-

Reaction: Heat the mixture to 50 °C. Monitor the reaction via TLC (Hexanes:EtOAc 9:1) or GC-MS. The ortho-bromo steric hindrance typically extends the reaction time to 3–5 hours for full consumption of the starting material.

-

Workup: Cool to room temperature. Quench with distilled water (20 mL). Separate the organic layer and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Purification: Wash the combined organic layers with 1M HCl, then brine. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography to isolate the pure mono-alkylated product.

Methodology 2: Catalytic Borrowing-Hydrogen (BH)

Causality & Mechanism: The borrowing-hydrogen methodology represents a paradigm shift toward sustainable drug development. Instead of toxic alkyl halides, this protocol utilizes primary alcohols as alkylating agents, generating water as the sole byproduct[2][4]. An in situ formed CuCl₂/TMEDA catalytic system transiently oxidizes the alcohol to an aldehyde, generating a copper-hydride species. The aldehyde undergoes a Knoevenagel condensation with the deprotonated nitrile, forming an α,β-unsaturated intermediate. This intermediate is subsequently reduced to the target alkane by the "borrowed" hydride[2].

Fig 2. Borrowing-hydrogen mechanistic pathway for alpha-alkylation.

Step-by-Step Protocol:

-

Catalyst Preparation: In an oven-dried Schlenk tube under a nitrogen atmosphere, add CuCl₂ (5 mol%), KOtBu (30 mol%), and 2-(2-Bromo-4-methylphenyl)acetonitrile (0.5 mmol)[2].

-

Reagent Addition: Inject anhydrous toluene (2.0 mL), followed by TMEDA (5 mol%) and the primary alcohol (1.0 mmol, 2.0 equiv).

-

Thermal Activation: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 130 °C. Stir vigorously for 18–24 hours. Self-Validation Check: An aliquot can be analyzed via GC-MS using mesitylene as an internal standard to confirm the transient formation and subsequent consumption of the α,β-unsaturated intermediate[2][4].

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (5 mL) and pass the crude mixture through a short pad of silica gel to remove the copper catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to afford the target compound.

Comparative Data Analysis

To aid in experimental design, the quantitative parameters of both methodologies are summarized below. The choice of protocol should be dictated by the specific constraints of the drug development phase (e.g., scale-up vs. library generation).

| Parameter | Protocol A: Phase-Transfer Catalysis | Protocol B: Borrowing Hydrogen |

| Alkylating Agent | Alkyl Halides (e.g., R-Br, R-I) | Primary Alcohols (R-OH) |

| Catalytic System | TBAB (Phase Transfer) | CuCl₂ / TMEDA |

| Base Required | 50% aq. NaOH (Excess) | KOtBu (30 mol%) |

| Operating Temperature | 50 °C | 130 °C |

| Reaction Time | 3 - 5 hours | 18 - 24 hours |

| Primary Byproducts | Halide salts (e.g., NaBr) | Water |

| Dialkylation Risk | Moderate (Controlled by addition rate) | Low (Controlled by catalytic cycle) |

| Environmental Impact | High (Toxic halides, high basic waste) | Low (Green alkylating agents, low waste) |

References

-

Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols - ACS Publications. 2

-

2-(2-Bromo-4-methylphenyl)acetonitrile - ChemScene. 1

-

Application Note: Synthesis of 2-Alkylphenylacetonitrile via Direct Alkylation - Benchchem. 3

-

Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols - ResearchGate. 4

Sources

Application Note: Strategic Utilization of 2-(2-Bromo-4-methylphenyl)acetonitrile in Advanced Heterocycle Synthesis

Executive Summary

In the landscape of modern drug discovery and process chemistry, bifunctional building blocks are highly prized for their ability to rapidly generate structural complexity. 2-(2-Bromo-4-methylphenyl)acetonitrile is a premier ortho-substituted aromatic intermediate that features two orthogonal reactive sites: an electrophilic aryl bromide and a nucleophilic/electrophilic cyanomethyl group[1].

As a Senior Application Scientist, I have designed this technical guide to demonstrate how the strategic positioning of these functional groups enables divergent synthetic pathways. By manipulating catalytic conditions, this single precursor can be seamlessly directed toward the synthesis of either 2-aminoindoles or oxindoles —two privileged scaffolds in medicinal chemistry[2]. This document provides field-proven, self-validating protocols, mechanistic rationales, and quantitative data to ensure reproducible scale-up in your laboratory[3].

Physicochemical Profile & Reactivity Mapping

Understanding the physical properties and electronic environment of the substrate is the first step in designing a successful catalytic cycle. The electron-donating methyl group at the 4-position slightly deactivates the aryl bromide toward oxidative addition compared to unsubstituted analogs, necessitating highly active catalyst systems.

Table 1: Physicochemical Properties of 2-(2-Bromo-4-methylphenyl)acetonitrile

| Property | Value / Description |

| CAS Number | 1069114-80-2[1] |

| Molecular Formula | C₉H₈BrN[1] |

| Molecular Weight | 210.07 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Primary Reactive Sites | C-Br bond (Cross-coupling), -CH₂- (Deprotonation), -C≡N (Nucleophilic attack) |

| Storage Conditions | Sealed in dry, 2-8°C, protected from light and moisture[1] |

Divergent Synthetic Strategy

The true value of 2-(2-Bromo-4-methylphenyl)acetonitrile lies in its synthetic divergence. Depending on the sequence of functional group activation, researchers can access distinct heterocyclic systems.

Divergent synthetic pathways of 2-(2-Bromo-4-methylphenyl)acetonitrile to distinct heterocycles.

Workflow 1: Palladium-Catalyzed Cascade Synthesis of 2-Amino-6-methylindoles

Mechanistic Insights & Causality

The transformation of the starting material into a 2-aminoindole is a highly efficient cascade reaction. The process initiates with a Buchwald-Hartwig amination. Palladium(0) undergoes oxidative addition into the C-Br bond. We utilize Xantphos as the ligand; its wide bite angle enforces a cis-geometry on the intermediate Pd(II) complex, which accelerates reductive elimination and completely suppresses unwanted β-hydride elimination.

Following C-N bond formation, the intermediate secondary amine is held in close spatial proximity to the pendant nitrile group. The basic conditions (Cs₂CO₃) facilitate a 5-exo-dig intramolecular nucleophilic attack of the amine onto the electrophilic nitrile carbon. The resulting exocyclic imine rapidly tautomerizes to the thermodynamically stable aromatic 2-aminoindole core.

Palladium-catalyzed amination and subsequent cyclization cascade to form 2-aminoindoles.

Step-by-Step Protocol: Synthesis of N-Benzyl-2-amino-6-methylindole

Self-Validating System: This protocol includes visual and chromatographic checkpoints to ensure reaction integrity.

-

Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 2-(2-Bromo-4-methylphenyl)acetonitrile (1.00 g, 4.76 mmol), Pd(OAc)₂ (53 mg, 5 mol%), Xantphos (138 mg, 5 mol%), and anhydrous Cs₂CO₃ (3.10 g, 9.52 mmol).

-

Degassing: Evacuate and backfill the flask with Argon three times to ensure a strictly inert atmosphere. Causality: Pd(0) is highly sensitive to oxidation; oxygen will kill the catalytic cycle.

-

Reagent Addition: Add anhydrous Toluene (20 mL) followed by Benzylamine (0.62 mL, 5.71 mmol) via syringe.

-

Thermal Activation: Heat the reaction mixture to 100°C.

-

Validation Checkpoint: Within 15-30 minutes, the yellow suspension will transition to a dark red/brown solution, indicating the successful formation of the active Pd(0) species.

-

-

Monitoring: Stir at 100°C for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) should be completely consumed, replaced by a highly fluorescent blue spot under 254 nm UV (Rf ~0.3).

-

Workup & Purification: Cool to room temperature, dilute with EtOAc (30 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, gradient 10% to 30% EtOAc in Hexanes) to afford the product as a pale yellow solid.

Workflow 2: Synthesis of 6-Methyloxindoles via Hydration and Cu-Catalyzed Amidation

Mechanistic Insights & Causality

Process chemistry often relies on robust, inexpensive metals for scale-up[4]. In this workflow, the nitrile is first hydrated to a primary amide. The subsequent step utilizes a Copper(I)-catalyzed Ullmann-type intramolecular amidation. Copper is chosen over Palladium here because primary amides are notoriously poor nucleophiles in Pd-catalyzed cross-couplings but perform exceptionally well in Cu-catalyzed systems when a diamine ligand (e.g., N,N'-dimethylethylenediamine) is used to solubilize the Cu(I) species. The proximity effect of the ortho-substituent drives the reaction to form the 5-membered lactam ring efficiently.

Step-by-Step Protocol: Synthesis of 6-Methyloxindole

Step 2A: Nitrile Hydration

-

Reaction: Dissolve 2-(2-Bromo-4-methylphenyl)acetonitrile (2.00 g, 9.52 mmol) in tert-butanol (15 mL). Add finely powdered KOH (2.67 g, 47.6 mmol). Reflux the mixture at 85°C for 4 hours.

-

Validation Checkpoint: Cool the mixture and pour it into ice water (50 mL). The intermediate, 2-(2-Bromo-4-methylphenyl)acetamide, will immediately precipitate as a white solid. Analytical Validation: IR spectroscopy will show a strong C=O stretch at ~1660 cm⁻¹ and the disappearance of the sharp C≡N stretch at ~2250 cm⁻¹.

-

Isolation: Filter, wash with cold water, and dry under vacuum (Yield: ~92%).

Step 2B: Intramolecular Cu-Catalyzed Amidation

-

Reaction Setup: In a Schlenk tube, combine the intermediate amide (1.50 g, 6.58 mmol), CuI (125 mg, 10 mol%), and K₂CO₃ (1.82 g, 13.16 mmol).

-

Degassing & Addition: Evacuate and backfill with Argon (3x). Add anhydrous 1,4-Dioxane (15 mL) and N,N'-dimethylethylenediamine (0.14 mL, 20 mol%).

-

Cyclization: Heat to 110°C for 16 hours.

-

Validation Checkpoint: The mixture will turn deep blue/green, characteristic of the active Cu-diamine complex.

-

-

Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (20 mL) to strip the copper, and extract with EtOAc (3 x 20 mL). Dry over Na₂SO₄, concentrate, and recrystallize from hot ethanol to yield pure 6-methyloxindole.

Quantitative Data Summary

To aid in process selection, the following table summarizes the optimized reaction metrics for the two divergent pathways.

Table 2: Reaction Optimization and Yield Comparison

| Parameter | Workflow 1: 2-Aminoindole Synthesis | Workflow 2: Oxindole Synthesis (Step 2B) |

| Catalyst System | Pd(OAc)₂ (5 mol%) / Xantphos (5 mol%) | CuI (10 mol%) / N,N'-DMEDA (20 mol%) |

| Base / Solvent | Cs₂CO₃ (2.0 eq) / Toluene | K₂CO₃ (2.0 eq) / 1,4-Dioxane |

| Temperature / Time | 100°C / 12 hours | 110°C / 16 hours |

| Isolated Yield | 84 - 88% | 89 - 93% |

| Scalability Limitations | High cost of Pd/Ligand at >100g scale | Requires rigorous NH₄Cl washes to remove Cu |

| Primary Impurity | Dehalogenated byproduct (<5%) | Intermolecular oligomers (<2%) |

References

-

ChemScene. "2-(2-Bromo-4-methylphenyl)acetonitrile - General Information and Safety." ChemScene, 2024. 1

-

Guidechem. "(2-Bromophenyl)acetonitrile 19472-74-3 wiki." Guidechem, 2024. 3

-

Flores-Gaspar, A., Martin, R. "Selectivity control in Pd-catalyzed C-H functionalization reactions." Tesis Doctorals en Xarxa (TDX), May 17, 2011.

-

BenchChem Technical Support Team. "2-Bromo-6-nitrophenylacetonitrile | High-Quality Research Chemical." BenchChem, Feb 2026. 2

-

Gadamasetti, K., Braish, T. "Process Chemistry in The Pharmaceutical Industry." Scribd, Oct 06, 2005.4

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(2-Bromo-4-methylphenyl)acetonitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of sterically hindered arylacetonitriles. The target molecule, 2-(2-Bromo-4-methylphenyl)acetonitrile (CAS: 1069114-80-2), is a highly valuable building block in drug development, but its synthesis is notoriously prone to poor yields.

The two primary failure modes in this workflow are poor regiocontrol during precursor synthesis and competing hydrolysis during the cyanation step. This guide provides a self-validating, causality-driven framework to troubleshoot your synthesis, optimize your yields, and ensure high-purity isolation.

Diagnostic Decision Tree

Use the following logical workflow to identify the root cause of your yield loss.

Diagnostic flowchart for troubleshooting low yields in 2-(2-Bromo-4-methylphenyl)acetonitrile.

Troubleshooting FAQs

Q: I am synthesizing the precursor by radical bromination of 2-bromo-1,4-dimethylbenzene (2-bromo-p-xylene) using NBS/AIBN. Why is my GC-MS showing a complex mixture? A: Radical bromination is governed by sterics and bond dissociation energies. In 2-bromo-1,4-dimethylbenzene, the 4-methyl group is significantly less sterically hindered than the 1-methyl group (which is ortho to the bulky bromine atom). Consequently, the radical preferentially forms at the 4-methyl position, yielding the undesired regioisomer (2-bromo-4-(bromomethyl)toluene)[1]. Furthermore, radical conditions often lead to overbromination, forming dibromomethyl derivatives. Solution: Abandon the direct bromination of xylene derivatives. Instead, utilize a deterministic route starting from 2-bromo-4-methylbenzoic acid (See Protocol A)[2].

Q: My precursor (2-bromo-4-methylbenzyl bromide) is >98% pure, but my cyanation yield is still below 40%. I detect a large amount of benzyl alcohol byproduct. How do I fix this? A: You are experiencing competing hydrolysis. Aqueous cyanide solutions are highly basic. When you attempt a standard biphasic cyanation without a catalyst, the reaction is forced to occur at the aqueous-organic interface, where the benzylic bromide is heavily exposed to water, leading to rapid SN1/SN2 hydrolysis. Solution: Implement Phase-Transfer Catalysis (PTC)[3]. By adding tetrabutylammonium bromide (TBAB), the lipophilic quaternary ammonium cation pairs with the cyanide anion and shuttles it deep into the organic phase. This creates a "naked," highly reactive cyanide nucleophile in a water-free environment, virtually eliminating hydrolysis[4].

Q: I switched to a PTC system, but the reaction is sluggish and unreacted starting material remains. What is the causality here? A: PTC systems are entirely dependent on interfacial surface area to facilitate the initial ion exchange (forming the [Q+⋅CN−] pair)[4]. If your reaction is sluggish, your stirring kinetics are likely insufficient. Ensure you are using a mechanical stirrer or a highly efficient magnetic stir bar at >800 RPM. Alternatively, the organic solvent may be too non-polar; switching from hexanes to toluene or dichloromethane (DCM) will improve the solubility of the ion pair.

Optimized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems with built-in In-Process Controls (IPCs).

Protocol A: Regioselective Synthesis of 2-Bromo-4-methylbenzyl bromide

This route bypasses the regioselectivity issues of radical bromination by utilizing targeted functional group transformations[2].

-

Reduction: Suspend LiAlH4 (2.5 equiv) in anhydrous THF at 0 °C under an Argon atmosphere. Gradually add 2-bromo-4-methylbenzoic acid (1.0 equiv) dissolved in THF.

-

Stirring: Allow the mixture to warm to room temperature and stir for 21 hours.

-

IPC Check 1: Quench a 0.1 mL aliquot with 1M NaOH, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active baseline spot confirms complete conversion to 2-bromo-4-methylbenzyl alcohol.

-

Workup: Quench the bulk reaction carefully with Fieser's method ( x mL water, x mL 15% NaOH, 3x mL water), filter the aluminum salts, and concentrate the filtrate.

-

Appel Reaction: Dissolve the crude alcohol and PPh3 (3.0 equiv) in THF at 0 °C. Gradually add CBr4 (3.0 equiv). Stir for 28 hours at room temperature[2].

-

IPC Check 2: Analyze the crude mixture via GC-MS. A dominant peak at m/z 264 ( M+ for C8H8Br2 ) confirms the formation of the pure benzylic bromide[5].

-

Purification: Filter through a silica gel pad using hexanes to remove triphenylphosphine oxide, yielding the pure 2-bromo-1-(bromomethyl)-4-methylbenzene.

Protocol B: Phase-Transfer Catalyzed Cyanation

This protocol utilizes PTC to suppress hydrolysis and maximize the yield of the target nitrile[4].

-

System Setup: Dissolve 2-bromo-1-(bromomethyl)-4-methylbenzene (1.0 equiv) in toluene (0.5 M concentration).

-

Catalyst & Reagent Addition: Add an equal volume of saturated aqueous KCN (1.5 equiv). Add Tetrabutylammonium bromide (TBAB) (0.05 equiv, 5 mol%) to the biphasic mixture.

-

Reaction: Stir the biphasic system vigorously (>800 RPM) at room temperature for 18–24 hours.

-

IPC Check 3: Stop stirring to allow phase separation. Sample the upper organic (toluene) layer and analyze via GC-FID. The target 2-(2-Bromo-4-methylphenyl)acetonitrile should appear as the major peak (m/z 210.07), with unreacted starting material at <1% and benzyl alcohol at <2%.

-

Isolation: Separate the organic layer, wash twice with distilled water to remove residual cyanide salts, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Quantitative Yield Analysis